molecular formula C10H14ClNO2 B13533356 2-Amino-1-(2-methoxy-4-methylphenyl)ethan-1-one hydrochloride

2-Amino-1-(2-methoxy-4-methylphenyl)ethan-1-one hydrochloride

Cat. No.: B13533356
M. Wt: 215.67 g/mol
InChI Key: NWSAVLSPGZRMJV-UHFFFAOYSA-N
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Description

2-Amino-1-(2-methoxy-4-methylphenyl)ethan-1-one hydrochloride is a chemical compound with the molecular formula C10H14ClNO2. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is often used as an intermediate in organic synthesis and has potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(2-methoxy-4-methylphenyl)ethan-1-one hydrochloride typically involves the reaction of 2-methoxy-4-methylbenzaldehyde with nitromethane to form a nitrostyrene intermediate. This intermediate is then reduced to the corresponding amine using a reducing agent such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation. The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid (HCl).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow synthesis and batch processing, where reaction parameters such as temperature, pressure, and solvent choice are carefully controlled.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(2-methoxy-4-methylphenyl)ethan-1-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different amines or alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various amines or alcohols.

Scientific Research Applications

2-Amino-1-(2-methoxy-4-methylphenyl)ethan-1-one hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the development of new drugs.

    Industry: It is used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-1-(2-methoxy-4-methylphenyl)ethan-1-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. These interactions can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-1-(4-methylphenyl)ethan-1-one hydrochloride
  • 2-Amino-1-(4-methoxyphenyl)ethan-1-one hydrochloride
  • 1-(2-Methoxy-4-methylphenyl)ethan-1-one

Uniqueness

2-Amino-1-(2-methoxy-4-methylphenyl)ethan-1-one hydrochloride is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C10H14ClNO2

Molecular Weight

215.67 g/mol

IUPAC Name

2-amino-1-(2-methoxy-4-methylphenyl)ethanone;hydrochloride

InChI

InChI=1S/C10H13NO2.ClH/c1-7-3-4-8(9(12)6-11)10(5-7)13-2;/h3-5H,6,11H2,1-2H3;1H

InChI Key

NWSAVLSPGZRMJV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)CN)OC.Cl

Origin of Product

United States

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